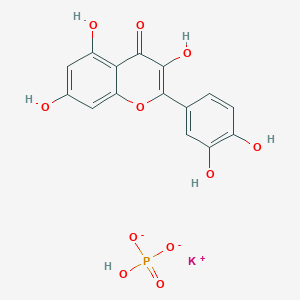
Potassium quercetin phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium quercetin phosphate is a derivative of quercetin, a flavonoid found in various fruits and vegetables. Quercetin is known for its antioxidant, anti-inflammatory, and anticancer properties . This compound is synthesized to enhance the solubility and bioavailability of quercetin, making it more effective for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves reacting quercetin with phosphoric acid in the presence of a catalyst, followed by neutralization with potassium hydroxide to form potassium quercetin phosphate .
Industrial Production Methods: Industrial production of this compound often employs solvent-based methods to ensure high yield and purity. The process involves dissolving quercetin in a suitable solvent, adding phosphoric acid, and then neutralizing with potassium hydroxide. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: Potassium quercetin phosphate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, hydrogen gas.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products:
Oxidation: Oxidized quercetin derivatives.
Reduction: Reduced quercetin derivatives.
Substitution: Substituted quercetin derivatives with different functional groups.
Scientific Research Applications
Potassium quercetin phosphate has a wide range of scientific research applications:
Mechanism of Action
Potassium quercetin phosphate exerts its effects primarily through its antioxidant properties. It inhibits quinone reductase 2 (QR2), an enzyme involved in the metabolism of toxic quinolines, leading to increased oxidative stress in target cells . Additionally, it modulates various signaling pathways, including those involved in apoptosis and autophagy, contributing to its therapeutic effects .
Comparison with Similar Compounds
Quercetin: The parent compound with similar antioxidant and anti-inflammatory properties.
Rutin: A glycosylated form of quercetin with enhanced solubility and bioavailability.
Isoquercitrin: Another glycosylated derivative of quercetin with similar biological activities.
Uniqueness: Potassium quercetin phosphate stands out due to its improved solubility and bioavailability compared to quercetin. This makes it more effective in various applications, particularly in medicine and industry .
Properties
CAS No. |
147229-92-3 |
|---|---|
Molecular Formula |
C15H11KO11P- |
Molecular Weight |
437.31 g/mol |
IUPAC Name |
potassium;2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one;hydrogen phosphate |
InChI |
InChI=1S/C15H10O7.K.H3O4P/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6;;1-5(2,3)4/h1-5,16-19,21H;;(H3,1,2,3,4)/q;+1;/p-2 |
InChI Key |
CDVHKDUTYPQSCE-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O.OP(=O)([O-])[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


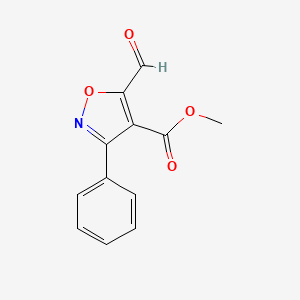
![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-3,3-dimethyl-](/img/structure/B12558981.png)
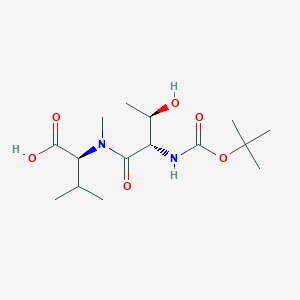
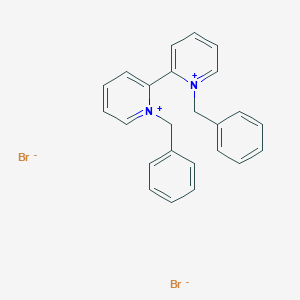
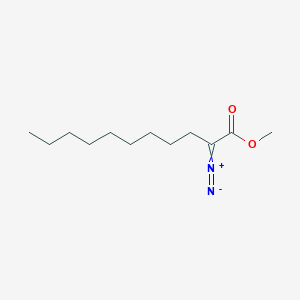
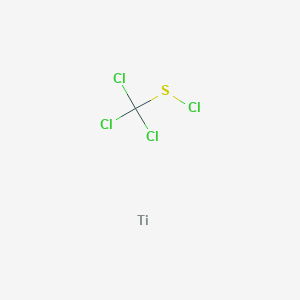
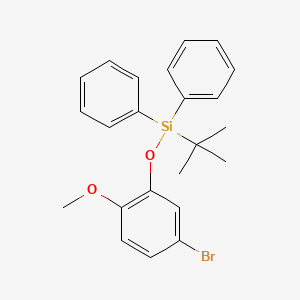
![Ethyl [benzamido(phenyl)methyl]carbamate](/img/structure/B12559017.png)

![1,4-Dibutoxy-2-[(4-methylphenyl)sulfanyl]-5-nitrobenzene](/img/structure/B12559031.png)
![2(3H)-Furanone, dihydro-4-[(3-methoxyphenyl)methyl]-, (4S)-](/img/structure/B12559034.png)
![2-Thiophenecarboxamide, N-methyl-N-[(trimethylsilyl)methyl]-](/img/structure/B12559044.png)
![2-[(E)-(But-2-en-1-ylidene)amino]ethan-1-ol](/img/structure/B12559050.png)
phosphane](/img/structure/B12559053.png)
